molecular formula C5H8N4O2 B1330856 Ethyl 2-(tetrazol-2-yl)acetate CAS No. 81548-03-0

Ethyl 2-(tetrazol-2-yl)acetate

Cat. No.: B1330856
CAS No.: 81548-03-0
M. Wt: 156.14 g/mol
InChI Key: NWGLEJPMJQYVOY-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrazol-2-yl)acetate is an organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and unique chemical properties, making it a valuable component in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(tetrazol-2-yl)acetate typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of ethyl cyanoacetate with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(tetrazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring is generally resistant to oxidation due to its low highest occupied molecular orbital (HOMO) energy.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or the ester group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents are typically not effective on the tetrazole ring.

    Reduction: Reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester group can yield the corresponding alcohol, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 2-(tetrazol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and unique properties make it useful in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: Tetrazole derivatives, including this compound, are explored for their potential as antiviral, antibacterial, and antifungal agents.

    Industry: The compound is used in the production of materials with specific properties, such as high-energy materials and stabilizers for photographic processes.

Mechanism of Action

The mechanism of action of ethyl 2-(tetrazol-2-yl)acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes or receptors with high affinity. This binding can inhibit the activity of enzymes or block receptor sites, leading to therapeutic effects. The exact molecular pathways involved vary based on the specific biological target.

Comparison with Similar Compounds

Ethyl 2-(tetrazol-2-yl)acetate can be compared with other tetrazole derivatives, such as:

    Ethyl 2-(1H-tetrazol-5-yl)acetate: Similar in structure but with the tetrazole ring in a different position.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    Tetrazole-1-acetic acid: Lacks the ester group, making it more acidic and less lipophilic.

The uniqueness of this compound lies in its specific ester group and the position of the tetrazole ring, which influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(tetrazol-2-yl)acetate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, providing insights into its mechanisms of action, biochemical properties, and research findings.

Overview of this compound

This compound is an organic compound characterized by a tetrazole ring, which consists of four nitrogen atoms and one carbon atom. This structure is known for its ability to mimic carboxylic acids, allowing it to interact effectively with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, facilitating binding to enzymes or receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
  • Receptor Modulation : It can also bind to specific receptors, influencing cellular signaling pathways and biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have highlighted its effectiveness against a range of pathogens:

  • Bacterial Activity : In vitro studies have demonstrated that tetrazole derivatives possess antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : Some derivatives have shown antifungal effects against pathogens like Candida albicans and Aspergillus flavus .

Cytotoxic Effects

This compound has displayed cytotoxic effects on certain cancer cell lines. Research findings indicate that it can induce apoptosis in these cells, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized this compound derivatives and evaluated their biological activity. The results showed that modifications on the tetrazole ring significantly influenced their antibacterial potency, with some derivatives exhibiting IC50 values in the low micromolar range against specific bacterial strains .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrazole derivatives revealed that substituents on the tetrazole ring play a crucial role in determining biological activity. For instance, the introduction of electron-withdrawing groups enhanced antimicrobial efficacy .

This compound interacts with various enzymes and proteins, influencing their activity through:

  • Hydrogen Bonding : The compound forms hydrogen bonds with amino acid residues in enzyme active sites, leading to changes in enzyme functionality .
  • Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism.

Research Applications

The compound is utilized in several scientific domains:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals with therapeutic potential.
  • Biological Studies : Used as a probe in biochemical assays to study enzyme activities and protein interactions.
  • Materials Science : Employed in developing advanced materials due to its unique chemical properties .

Properties

IUPAC Name

ethyl 2-(tetrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-9-7-4-6-8-9/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGLEJPMJQYVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330599
Record name ethyl 2-(tetrazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81548-03-0
Record name NSC282046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(tetrazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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